

Physical and chemical properties of 3-Bromo-2-iodobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2-iodobenzoic acid

Cat. No.: B1313748

[Get Quote](#)

An In-depth Technical Guide to 3-Bromo-2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-iodobenzoic acid, with the CAS Number 503821-94-1, is a dihalogenated aromatic carboxylic acid.^{[1][2]} Its structure, featuring a carboxylic acid group flanked by iodine and bromine atoms at the 2 and 3 positions respectively, makes it a valuable building block in organic synthesis. The differential reactivity of the C-I and C-Br bonds, coupled with the directing effects of the carboxyl group, offers a versatile platform for the introduction of various functionalities through cross-coupling and other transformations. This guide provides a comprehensive overview of the known physical and chemical properties of **3-Bromo-2-iodobenzoic acid**, along with experimental considerations for its synthesis and characterization, aimed at professionals in research and drug development.

Physical and Chemical Properties

While extensive experimental data for **3-Bromo-2-iodobenzoic acid** is not widely available in the public domain, a compilation of known and predicted properties is presented below. It is important to note that some data is inferred from closely related compounds.

Table 1: Physical and Chemical Properties of 3-Bromo-2-iodobenzoic Acid

Property	Value	Source/Comment
IUPAC Name	3-bromo-2-iodobenzoic acid	[3]
CAS Number	503821-94-1	[1]
Molecular Formula	C ₇ H ₄ BrIO ₂	[1]
Molecular Weight	326.91 g/mol	[3]
Appearance	Light yellow to pink to light brown powder	[1]
Melting Point	140-144 °C	Experimental value.
Boiling Point	Not available	Data not found in literature.
Solubility	No quantitative data available. Expected to be sparingly soluble in water and more soluble in organic solvents like ethanol, acetone, and DMSO.	General solubility trend for halobenzoic acids.
pKa (predicted)	~2.5 - 3.0	Predicted based on the ortho effect of the iodine and the electron-withdrawing nature of both halogens.
LogP (predicted)	2.75 - 2.8	[3]
Storage	2-8°C, protect from light	[2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-Bromo-2-iodobenzoic acid** is not readily found in peer-reviewed literature. However, a plausible synthetic route can be adapted from the well-established Sandmeyer reaction, starting from a suitable aminobenzoic acid precursor. Below is a detailed protocol for the synthesis of a related isomer, 5-bromo-2-iodobenzoic acid, which can be conceptually adapted.

Proposed Synthesis of 3-Bromo-2-iodobenzoic Acid

A potential synthetic pathway for **3-Bromo-2-iodobenzoic acid** would involve the diazotization of 2-amino-3-bromobenzoic acid followed by a Sandmeyer-type reaction with an iodide source.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3-Bromo-2-iodobenzoic acid**.

Experimental Protocol: Synthesis of 5-Bromo-2-iodobenzoic Acid (Adaptable for 3-Bromo-2-iodobenzoic Acid)

This protocol describes the synthesis of an isomer and serves as a methodological template. The starting material would need to be changed to 2-amino-3-bromobenzoic acid to obtain the target molecule.

Materials:

- 2-Amino-5-bromobenzoic acid (or 2-amino-3-bromobenzoic acid for the target molecule)
- Sodium nitrite (NaNO₂)
- Concentrated Hydrochloric acid (HCl)
- Potassium iodide (KI)
- Sodium thiosulfate (Na₂S₂O₃)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Deionized water

- Ice

Procedure:

- **Diazotization:**

- In a flask, dissolve 2-amino-5-bromobenzoic acid in a mixture of concentrated HCl and water.
- Cool the solution to 0-5 °C in an ice bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
- Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

- **Iodination (Sandmeyer Reaction):**

- In a separate flask, prepare a solution of potassium iodide in water.
- Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about 1 hour to ensure complete decomposition of the diazonium salt.

- **Work-up and Purification:**

- Cool the reaction mixture to room temperature.
- Add a saturated solution of sodium thiosulfate to quench any unreacted iodine (the dark color should fade).
- The crude product may precipitate. If so, collect it by vacuum filtration and wash with cold water.

- If the product does not precipitate, extract the aqueous mixture with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
- The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Spectroscopic Data and Characterization

No experimental spectra for **3-Bromo-2-iodobenzoic acid** are readily available. Therefore, predicted spectral data and general characteristics for similar compounds are provided as a reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in CDCl₃, 400 MHz):

- δ 7.9-8.1 (d, 1H): Aromatic proton ortho to the carboxylic acid group.
- δ 7.4-7.6 (t, 1H): Aromatic proton para to the carboxylic acid group.
- δ 7.2-7.4 (d, 1H): Aromatic proton meta to the carboxylic acid group.
- δ 10-12 (br s, 1H): Carboxylic acid proton.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

- δ 168-172: Carboxylic acid carbonyl carbon.
- δ 140-145: Aromatic carbon bearing the carboxylic acid group.
- δ 130-138: Aromatic carbons bearing the bromine and iodine atoms.
- δ 125-135: Other aromatic carbons.

Infrared (IR) Spectroscopy

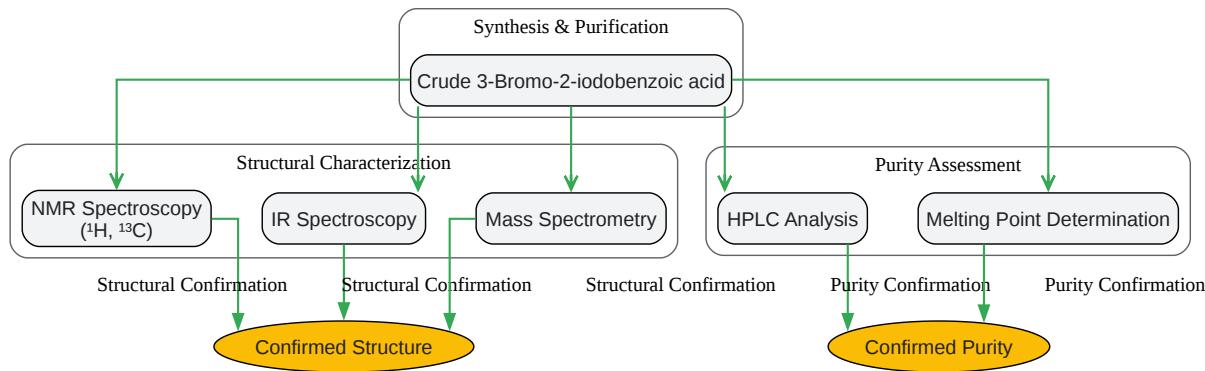
The IR spectrum of **3-Bromo-2-iodobenzoic acid** is expected to show the following characteristic absorption bands:

- 3300-2500 cm^{-1} (broad): O-H stretching of the carboxylic acid, often showing broadness due to hydrogen bonding.
- $\sim 1700 \text{ cm}^{-1}$ (strong): C=O stretching of the carboxylic acid.
- $\sim 1600\text{--}1450 \text{ cm}^{-1}$: C=C stretching vibrations of the aromatic ring.
- $\sim 1300 \text{ cm}^{-1}$: C-O stretching of the carboxylic acid.
- Below 1000 cm^{-1} : C-Br and C-I stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum obtained via Electron Ionization (EI) would be expected to show:

- Molecular ion (M^+) peak: at m/z 326 and 328, reflecting the isotopic pattern of bromine (^{79}Br and ^{81}Br are in an approximate 1:1 ratio).
- Major fragmentation peaks:
 - Loss of OH ($\text{M}-17$)
 - Loss of COOH ($\text{M}-45$)
 - Loss of Br ($\text{M}-79/81$)
 - Loss of I ($\text{M}-127$)



[Click to download full resolution via product page](#)

Caption: General analytical workflow for the characterization of **3-Bromo-2-iodobenzoic acid**.

Reactivity and Applications in Drug Development

3-Bromo-2-iodobenzoic acid is a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of two different halogen atoms allows for selective and sequential cross-coupling reactions.

Cross-Coupling Reactions

- **Suzuki-Miyaura Coupling:** The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards palladium-catalyzed Suzuki-Miyaura coupling. This allows for the selective introduction of an aryl or heteroaryl group at the 2-position by reacting **3-Bromo-2-iodobenzoic acid** with a boronic acid or ester under appropriate conditions, leaving the bromine atom intact for subsequent transformations.
- **Sonogashira Coupling:** Similar to the Suzuki coupling, the C-I bond will preferentially react in a Sonogashira coupling with a terminal alkyne, providing a route to 2-alkynyl-3-bromobenzoic acid derivatives. These can be further elaborated.

- Heck and other Cross-Coupling Reactions: The differential reactivity of the C-I and C-Br bonds can also be exploited in other palladium-catalyzed reactions like Heck, Stille, and Buchwald-Hartwig aminations.

Potential Applications in Drug Development

While specific examples of drugs synthesized directly from **3-Bromo-2-iodobenzoic acid** are scarce in the literature, its structural motifs are relevant. For instance, the related isomer, 3-bromo-5-iodobenzoic acid, has been used as a starting material in the synthesis of a thromboxane receptor antagonist. The ability to introduce diverse substituents at the 2- and 3-positions of the benzoic acid scaffold makes this compound a potentially valuable starting point for generating libraries of compounds for screening against various biological targets. Derivatives of iodobenzoic acids have been investigated for their antimicrobial and anticancer activities.^[4]

Conclusion

3-Bromo-2-iodobenzoic acid is a valuable, though not extensively documented, synthetic intermediate. Its key feature is the presence of two different halogen atoms on a benzoic acid core, which allows for regioselective functionalization through a variety of cross-coupling reactions. This technical guide provides a summary of its known properties and offers guidance on its synthesis and characterization based on data from closely related compounds. For researchers and scientists in drug development, **3-Bromo-2-iodobenzoic acid** represents a versatile scaffold for the creation of novel and complex molecular architectures. Further research into its properties and reactivity is warranted to fully exploit its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 2. 3-Bromo-2-iodobenzoic acid | 503821-94-1 [amp.chemicalbook.com]

- 3. 3-Bromo-2-iodobenzoic acid | C7H4BrIO2 | CID 11232662 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Bromo-2-iodobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313748#physical-and-chemical-properties-of-3-bromo-2-iodobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com